molecular formula C17H15BrN2 B5701597 N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine

N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine

Cat. No. B5701597
M. Wt: 327.2 g/mol
InChI Key: WIHCNPYUUPPCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Bromo-N,N-dimethyl-2-quinolinamine or BDA-410. It is a synthetic organic compound that belongs to the quinoline family.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and can be stored for a long time. However, there are some limitations to using this compound in lab experiments. It is toxic and can be harmful if not handled properly. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to study its mechanism of action in more detail. This can help in the development of more potent and selective analogues of this compound. Finally, studies can be conducted to determine the safety and toxicity of this compound in animal models and humans.
Conclusion:
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is a synthetic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its anticancer and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but studies have suggested that it can inhibit the growth and proliferation of cancer cells and modulate inflammation. N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine its potential as a therapeutic agent and to study its mechanism of action in more detail.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine involves the reaction of 4-bromoaniline with 3,7-dimethylquinoline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation in various animal models of inflammation.

properties

IUPAC Name

N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-11-3-4-13-10-12(2)17(20-16(13)9-11)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCNPYUUPPCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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